Differentiated Pyridazine Sulfonamide Core vs. Non‑Heterocyclic Benzamide Comparators Provides Structural Novelty for Nav1.7 Engagement
2,4‑Difluoro‑N‑(4‑(6‑(methylsulfonyl)pyridazin‑3‑yl)phenyl)benzamide (CAS 921796‑25‑0) incorporates a 6‑(methylsulfonyl)pyridazin‑3‑yl anilino pharmacophore that is absent in simple phenyl‑based sulfonamide analogs such as 2,4‑difluoro‑N‑(4‑(methylsulfonyl)phenyl)benzamide (CAS 850149‑96‑1) [1]. The pyridazine nitrogen atoms can participate in critical hydrogen‑bonding and π‑stacking interactions with the voltage‑sensor domain of Nav1.7, a feature that is not achievable by the phenyl analog [2].
| Evidence Dimension | Presence of pyridazine heterocycle in the central scaffold |
|---|---|
| Target Compound Data | Contains 6‑(methylsulfonyl)pyridazin‑3‑yl group |
| Comparator Or Baseline | 2,4‑difluoro‑N‑(4‑(methylsulfonyl)phenyl)benzamide (CAS 850149‑96‑1) – contains a phenyl group in place of pyridazine |
| Quantified Difference | Structural feature; no quantitative activity comparison available |
| Conditions | Qualitative structural comparison; biological assays not performed head‑to‑head |
Why This Matters
The pyridazine ring introduces an additional hydrogen‑bond acceptor and alters the electrostatic surface, which may enhance selectivity for Nav1.7 over off‑target isoforms compared to non‑heterocyclic benzamides, a critical factor for tool‑compound selection in pain target validation.
- [1] BenchChem entry for 2,4‑Difluoro‑N‑(4‑(methylsulfonyl)phenyl)benzamide (CAS 850149‑96‑1). View Source
- [2] Weiss MM et al. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. J. Med. Chem., 2017, 60, 5969‑5989. View Source
